molecular formula C16H16N2O3 B14187960 4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid CAS No. 860495-87-0

4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid

Cat. No.: B14187960
CAS No.: 860495-87-0
M. Wt: 284.31 g/mol
InChI Key: WNHYUHFPZOYTOQ-UHFFFAOYSA-N
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Description

4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid is an organic compound that belongs to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a pyridine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid is unique due to its specific combination of functional groups and its versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

860495-87-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-(6-morpholin-4-ylpyridin-2-yl)benzoic acid

InChI

InChI=1S/C16H16N2O3/c19-16(20)13-6-4-12(5-7-13)14-2-1-3-15(17-14)18-8-10-21-11-9-18/h1-7H,8-11H2,(H,19,20)

InChI Key

WNHYUHFPZOYTOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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